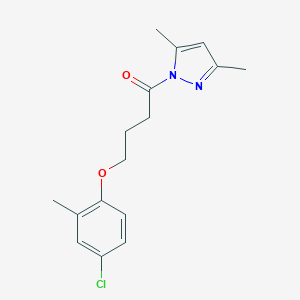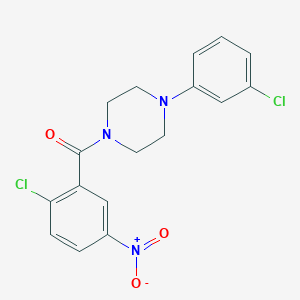
(2-Chloro-5-nitrophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chloro-5-nitrophenyl)[4-(3-chlorophenyl)-1-piperazinyl]methanone is a member of piperazines.
Wissenschaftliche Forschungsanwendungen
Anticancer and Antituberculosis Studies
Compounds similar to (2-Chloro-5-nitrophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methanone have been synthesized and tested for their potential in anticancer and antituberculosis activities. A study by Mallikarjuna, Padmashali, and Sandeep (2014) involved the synthesis of derivatives using reductive amination and screened them against human breast cancer cell lines and tuberculosis bacteria. Some compounds exhibited significant antituberculosis and anticancer activity, notably against the MDA-MB-435 breast cancer cell line and the M. tb H37Rv tuberculosis strain (Mallikarjuna, Padmashali, & Sandeep, 2014).
Structural Characterization in Drug Synthesis
Eckhardt et al. (2020) reported the crystal and molecular structure of a compound similar to this compound, which was a side product in the synthesis of a new anti-tuberculosis drug. This highlights the compound's relevance in the structural understanding of new pharmaceuticals (Eckhardt et al., 2020).
Antiinflammatory and Antibacterial Agents
A study by Ravula et al. (2016) involved the synthesis of novel pyrazoline derivatives, including compounds structurally similar to this compound. These compounds were tested for antiinflammatory and antibacterial activities, with some showing potent effects (Ravula, Babu, Manich, Rika, Chary, & Ch, Ra, 2016).
Antimicrobial Activity
Patel et al. (2011) synthesized new pyridine derivatives, including those structurally related to this compound, and evaluated their antimicrobial activity. The study found variable and modest activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Eigenschaften
Molekularformel |
C17H15Cl2N3O3 |
|---|---|
Molekulargewicht |
380.2 g/mol |
IUPAC-Name |
(2-chloro-5-nitrophenyl)-[4-(3-chlorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C17H15Cl2N3O3/c18-12-2-1-3-13(10-12)20-6-8-21(9-7-20)17(23)15-11-14(22(24)25)4-5-16(15)19/h1-5,10-11H,6-9H2 |
InChI-Schlüssel |
JYGBRVPWIRJDJI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Kanonische SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,3-dichlorophenyl)-5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B336282.png)
![9-anthracenecarbaldehyde [4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-toluidino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B336283.png)
![3-(3-bromophenyl)-5-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B336284.png)
![7,14-Bis(furan-2-yl)-4,11-bis(2-methoxyphenyl)-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone](/img/structure/B336285.png)
![N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B336286.png)
![N'-[2-(allyloxy)-5-bromobenzylidene]-2-(4-bromo-2-isopropyl-5-methylphenoxy)acetohydrazide](/img/structure/B336290.png)
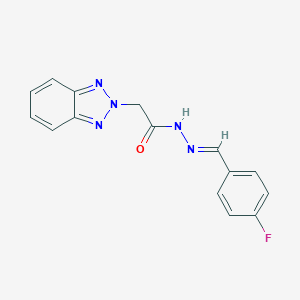
![N-(3,4-dichlorophenyl)-5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B336293.png)
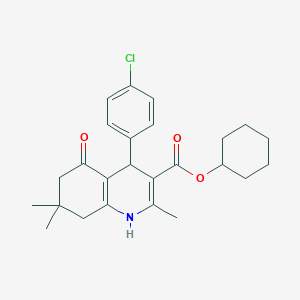
![4-(2-Trifluoromethyl-phenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one](/img/structure/B336297.png)
![ethyl 2-[4-(benzyloxy)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B336299.png)
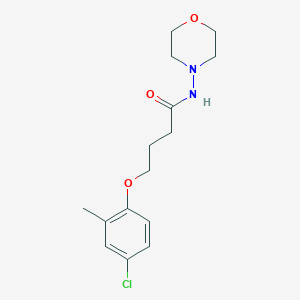
![4-(4-chloro-2-methylphenoxy)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)butanamide](/img/structure/B336302.png)
